molecular formula C16H24N2O3 B4541134 ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate

ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate

Cat. No. B4541134
M. Wt: 292.37 g/mol
InChI Key: NLBDBEYLZGGVHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate involves multi-step chemical processes, including the use of neat solvents of different polarity and employing steady-state spectroscopic techniques, electrochemical measurements, and quantum-chemical calculations. For example, the synthesis and photophysical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate (EDMAADCy) highlight the intricate relationship between molecular conformations and spectral behavior, providing insights into the synthetic pathways that could be analogous to those for ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate (Józefowicz et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate has been elucidated using experimental techniques such as FT-IR, FT-Raman spectroscopy, and DFT quantum chemical calculations. The study on ethyl 4-aminobenzoate (EAB) provides a comprehensive evaluation of its vibrational wavenumbers, band intensities, and optimized geometrical parameters, which are critical for understanding the structural characteristics of similar compounds (Muthu & Paulraj, 2013).

Chemical Reactions and Properties

Ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate's reactivity and chemical properties can be inferred from studies on similar compounds. For instance, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with various amines to produce derivatives under different conditions reveals the compound's reactive nature and the potential for creating a wide range of products with diverse chemical functionalities (Kurihara et al., 1980).

Physical Properties Analysis

The physical properties of ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate can be closely related to those of ethyl 4-aminobenzoate derivatives, where calorimetric experiments and computational approaches have been used to determine standard molar enthalpies of formation, vaporization, and other thermodynamic properties. Such studies offer a basis for understanding the stability, solubility, and thermodynamic behavior of ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate (Ledo et al., 2019).

properties

IUPAC Name

ethyl 3-[[2-(diethylamino)acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-5-18(6-2)11-15(19)17-14-10-13(9-8-12(14)4)16(20)21-7-3/h8-10H,5-7,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBDBEYLZGGVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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